2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione
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Description
Scientific Research Applications
Synthesis and Derivative Development
- New Synthesis Methods : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, was developed. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce various derivatives, including amino and triazole variants (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Industrial Applications
- Corrosion Inhibition : Aza-pseudopeptides derived from isoindole-1,3-dione were synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds, characterized by various spectroscopic methods, showed significant inhibition effects, acting as mixed-type inhibitors and adhering to the Langmuir isotherm (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).
Structural and Spectroscopic Studies
- Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of certain isoindole-1,3(2H)-dione compounds, like 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, have been conducted to understand their molecular arrangement and interactions (Cheng, Gao, Huang, & Meng, 2022).
Antimicrobial Screening
- Potential Chemotherapeutic Agents : Novel azaimidoxy compounds, including derivatives of isoindole-1,3(2H)-dione, were synthesized and tested for antimicrobial activities. These compounds, synthesized through diazotization reactions and coupling with other chemicals, showed potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Anticancer Activity
- Structure-Activity Relationships in Cancer Treatment : Isoindole-1,3(2H)-dione derivatives with various substituents were evaluated for their anticancer activities. Compounds with specific groups like silyl ethers and bromine showed higher anticancer activity than traditional chemotherapy drugs in some cancer cell lines. These findings suggest the importance of substituent effects in determining the anticancer potential of these molecules (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Properties
IUPAC Name |
2-[2,2-dimethyl-3-(2-phenylethynyl)aziridin-1-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-20(2)17(13-12-14-8-4-3-5-9-14)22(20)21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZXVBVWGHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1N2C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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